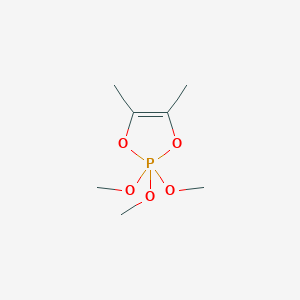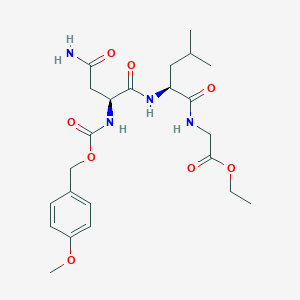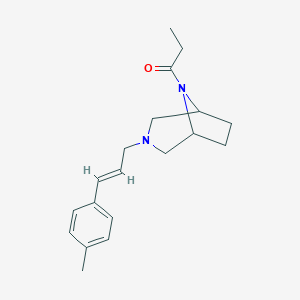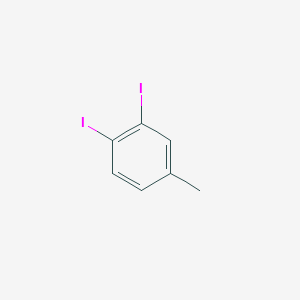
2,3,8-トリ-O-メチルエラグ酸
概要
説明
科学的研究の応用
2,3,8-Tri-O-methylellagic acid and its derivatives, particularly combretastatin A-4, have extensive applications in scientific research:
作用機序
Target of Action
2,3,8-Tri-O-methylellagic acid, also known as Combretum caffrum or 3,7,8-Tri-O-methylellagic acid, is a natural organic compound . It has been found to have significant antimicrobial activity against several pathogens, including Vibrio cholera, Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, Bacillus cereus, and Escherichia coli . Therefore, these pathogens can be considered as the primary targets of this compound.
Mode of Action
It is known that this compound has strong antioxidant properties . As an antioxidant, it can scavenge free radicals, which are unstable molecules that can damage cells. By neutralizing these free radicals, 2,3,8-Tri-O-methylellagic acid can protect cells from oxidative damage .
Pharmacokinetics
It is known that this compound is relatively stable at high temperatures . More research is needed to fully understand its pharmacokinetic properties and their impact on the compound’s bioavailability.
Result of Action
The primary result of the action of 2,3,8-Tri-O-methylellagic acid is the protection of cells from damage. Its antioxidant activity allows it to neutralize harmful free radicals, thereby preventing oxidative damage to cells . Additionally, its antimicrobial activity can help to control infections by inhibiting the growth of certain pathogens .
Action Environment
The action of 2,3,8-Tri-O-methylellagic acid can be influenced by various environmental factors. For example, its solubility can affect its bioavailability and efficacy. This compound is soluble in alcohol and ketone solvents, slightly soluble in ether and ester solvents, and almost insoluble in water . Therefore, the presence of these solvents in the environment can affect the action of this compound. Furthermore, its stability at high temperatures suggests that it may be more effective in environments with higher temperatures .
生化学分析
Cellular Effects
2,3,8-Tri-O-methylellagic acid has a strong antioxidant property . It can clear free radicals and protect cells from oxidative damage
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression
Dosage Effects in Animal Models
The effects of 2,3,8-Tri-O-methylellagic acid vary with different dosages in animal models
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of combretastatin A-4, one of the most studied compounds derived from 2,3,8-Tri-O-methylellagic acid, involves several steps. One common method is the Wittig reaction, which uses potassium carbonate or lithium hydroxide as bases to achieve high yields of E- and Z-stilbenes . The synthesis typically starts with tetrahydropyran or silyl-protected phenolic aldehydes, which are then deprotected using dilute acid or during work-up .
Industrial Production Methods: Industrial production of combretastatins focuses on optimizing yields and minimizing environmental impact. Green chemistry approaches, such as using water as a solvent and microwave-assisted synthesis, are increasingly employed to reduce chemical waste and hazardous solvent use .
化学反応の分析
Types of Reactions: Combretastatins undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the structure to enhance biological activity or reduce toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The primary products of these reactions are modified stilbenes, which can exhibit enhanced or reduced biological activities depending on the modifications .
類似化合物との比較
Combretastatins are structurally similar to other microtubule-targeting agents like colchicine and podophyllotoxin . combretastatins are unique due to their dual mechanism of action—both anti-mitotic and vascular disrupting properties . Similar compounds include:
Colchicine: Also binds to the colchicine site on tubulin but lacks the vascular disrupting properties of combretastatins.
Podophyllotoxin: Another microtubule inhibitor with a different binding site and mechanism.
Combretastatins stand out due to their potent anti-cancer properties and the ability to target both the microtubules and the tumor vasculature, making them promising candidates for cancer therapy .
特性
IUPAC Name |
6-hydroxy-7,13,14-trimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O8/c1-21-9-5-7-11-10-6(16(19)25-15(11)13(9)23-3)4-8(18)12(22-2)14(10)24-17(7)20/h4-5,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEQIOGTMDLLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O)C(=O)O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167224 | |
| Record name | 3,7,8-Tri-O-methylellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1617-49-8 | |
| Record name | 3,3′,4-Tri-O-methylellagic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7,8-Tri-O-methylellagic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Combretum caffrum | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7,8-Tri-O-methylellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7,8-TRI-O-METHYLELLAGIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3NBF2EA6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of combretastatin A-4?
A1: Combretastatin A-4 exerts its antitumor effects primarily by binding to tubulin, a protein crucial for the formation of microtubules. [, , , , , ]
Q2: How does combretastatin A-4 affect microtubules?
A2: Unlike taxanes that stabilize microtubules, combretastatin A-4 acts as a tubulin polymerization inhibitor, disrupting the assembly of microtubules. This disruption leads to mitotic arrest and ultimately, cell death. [, , , , , ]
Q3: Does combretastatin A-4 bind to tubulin reversibly or irreversibly?
A4: While combretastatin A-4 binds tightly to tubulin, forming a near-stoichiometric complex, the binding is reversible. This is evident from its rapid dissociation from tubulin in the presence of high concentrations of colchicine. []
Q4: Besides its effects on microtubules, does combretastatin A-4 have other antitumor mechanisms?
A5: Yes, combretastatin A-4 also exhibits anti-vascular effects by targeting the blood vessels that supply tumors. This vascular disruption leads to decreased blood flow and subsequent tumor necrosis. [, ]
Q5: How does combretastatin A-4 affect tumor vasculature?
A6: Combretastatin A-4 primarily targets the endothelial cells lining tumor blood vessels, disrupting their cytoskeleton and causing morphological changes that lead to vascular shutdown. [, ]
Q6: What is the molecular formula and weight of combretastatin A-4?
A7: Combretastatin A-4 (C18H20O5) has a molecular weight of 316.35 g/mol. [, ]
Q7: What spectroscopic techniques are used to characterize combretastatin A-4 and its derivatives?
A8: Researchers commonly employ NMR (1H and 13C), mass spectrometry, FT-IR, and NIR-FT Raman spectroscopy for structural characterization. [, , ]
Q8: What is the significance of the cis configuration in combretastatin A-4?
A9: The cis configuration of the double bond linking the two aromatic rings in combretastatin A-4 is crucial for its biological activity. The trans isomer shows significantly reduced potency. [, , , , , ]
Q9: What is the role of the hydroxyl and methoxy groups in combretastatin A-4's activity?
A10: The hydroxyl group at the 3' position, while not essential, contributes to the compound's activity. The methoxy groups, particularly those at the 4 and 5 positions of the A ring and the 4' position of the B ring, are crucial for its antitumor activity. [, ]
Q10: Can the double bond in combretastatin A-4 be modified without losing activity?
A11: While reducing the double bond decreases activity, replacing it with a carbonyl group, as seen in phenstatin, retains potency. This suggests that maintaining the relative orientation of the two aromatic rings is crucial. [, ]
Q11: What is the major stability issue associated with combretastatin A-4?
A12: Combretastatin A-4 is prone to isomerization from the active cis form to the inactive trans form under the influence of heat, light, or protic solvents. [, , ]
Q12: How is the isomerization issue addressed in combretastatin A-4 formulations?
A13: Developing more stable analogs, such as combretastatin A-4 phosphate (CA-4P), a water-soluble prodrug, helps overcome this limitation. CA-4P is converted to the active CA-4 in vivo by endogenous phosphatases. [, , , , ]
Q13: What other strategies are being explored to improve combretastatin A-4's stability and bioavailability?
A14: Researchers are investigating the incorporation of combretastatin A-4 into drug delivery systems, such as nanoparticles, to enhance its stability, solubility, and targeted delivery. []
Q14: What types of cancer cells have shown sensitivity to combretastatin A-4 in vitro?
A15: Combretastatin A-4 has demonstrated potent antiproliferative activity against various cancer cell lines, including leukemia, lymphoma, breast cancer, and colon cancer. [, , , , ]
Q15: Has combretastatin A-4 shown efficacy against multidrug-resistant cancer cells?
A16: Yes, combretastatin A-4 has shown promising activity against multidrug-resistant (MDR) cancer cell lines, suggesting potential for overcoming drug resistance. [, , ]
Q16: What animal models are used to study combretastatin A-4's antitumor activity?
A17: Murine models of various cancers, including colon adenocarcinoma and human tumor xenografts, are used to evaluate combretastatin A-4's in vivo efficacy and its effects on tumor vasculature. [, ]
Q17: Are there any clinical trials investigating combretastatin A-4 phosphate (CA-4P)?
A18: Yes, CA-4P has entered clinical trials for various cancers, including anaplastic thyroid cancer, non-small cell lung cancer, and ovarian cancer. [, ]
Q18: Have any resistance mechanisms to combretastatin A-4 been identified?
A19: While research is ongoing, the development of resistance to combretastatin A-4 is a concern. One potential mechanism involves alterations in tubulin itself, affecting drug binding. []
Q19: What are the potential side effects of combretastatin A-4?
A20: As with many anti-cancer agents, combretastatin A-4 may cause side effects, and research is ongoing to assess its safety profile and long-term effects. []
Q20: How is computational chemistry aiding in combretastatin A-4 research?
A21: Molecular modeling techniques, including docking studies, help visualize combretastatin A-4's interaction with tubulin and guide the design of novel analogs with improved properties. [, ]
Q21: Are there any quantitative structure-activity relationship (QSAR) models for combretastatin A-4 analogs?
A22: Yes, QSAR models are being developed to correlate the structural features of combretastatin A-4 analogs with their biological activities, facilitating the design of more potent and selective inhibitors. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















